molecular formula C7H11O6P B044896 (3S)-3-phosphonooxycyclohexene-1-carboxylic acid CAS No. 122741-61-1

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid

Cat. No. B044896
M. Wt: 222.13 g/mol
InChI Key: XGUYJKAVWJYMQN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid, also known as POC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amino acid derivative that contains both a phosphonic acid group and a carboxylic acid group. POC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes involved in the biosynthesis of amino acids. This inhibition leads to a decrease in the production of certain amino acids, which can have a range of effects on biological systems.

Biochemical And Physiological Effects

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in amino acid biosynthesis, the modulation of neurotransmitter release, and the regulation of ion channels. These effects make (3S)-3-phosphonooxycyclohexene-1-carboxylic acid a promising candidate for further investigation in a variety of scientific research fields.

Advantages And Limitations For Lab Experiments

One advantage of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid in lab experiments is its ability to selectively inhibit certain enzymes involved in amino acid biosynthesis, allowing for the study of the effects of specific amino acids on biological systems. However, one limitation of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on (3S)-3-phosphonooxycyclohexene-1-carboxylic acid, including the investigation of its effects on specific biological systems, the development of more selective inhibitors of amino acid biosynthesis, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies may be needed to fully understand the mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid and its potential interactions with other biological molecules.

Synthesis Methods

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexene with phosphorous acid and carbon dioxide, or the reaction of cyclohexene with phosphorous pentoxide and carbon dioxide. These reactions result in the formation of a cyclic intermediate, which can be further reacted with a variety of reagents to produce (3S)-3-phosphonooxycyclohexene-1-carboxylic acid.

Scientific Research Applications

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been investigated for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been found to exhibit a range of effects on various biological systems, making it a promising candidate for further study.

properties

CAS RN

122741-61-1

Product Name

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid

Molecular Formula

C7H11O6P

Molecular Weight

222.13 g/mol

IUPAC Name

(3S)-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H11O6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h4,6H,1-3H2,(H,8,9)(H2,10,11,12)/t6-/m0/s1

InChI Key

XGUYJKAVWJYMQN-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](C=C(C1)C(=O)O)OP(=O)(O)O

SMILES

C1CC(C=C(C1)C(=O)O)OP(=O)(O)O

Canonical SMILES

C1CC(C=C(C1)C(=O)O)OP(=O)(O)O

synonyms

4,5-dideoxy-S3P
4,5-dideoxyshikimate 3-phosphate
4,5-dideoxyshikimic acid 3-phosphate
ddS3P

Origin of Product

United States

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